N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in .
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they could have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate. Finally, the cyclopropanesulfonamide group is attached through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also contain a benzothiazole moiety and have been studied for their antibacterial properties.
3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives: These derivatives have shown potential in various biological assays.
Uniqueness
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the combination of its structural features, which may confer specific biological activities not observed in similar compounds. The presence of the cyclopropanesulfonamide group, in particular, distinguishes it from other benzothiazole derivatives .
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,12-7-8-12)17-11-4-3-9-18(10-11)15-16-13-5-1-2-6-14(13)21-15/h1-2,5-6,11-12,17H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEPEBVPAIKNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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